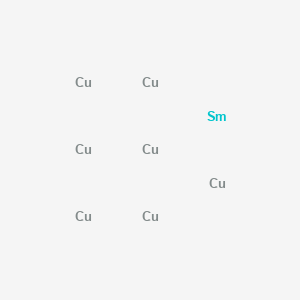
Copper;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;samarium is a compound formed by the combination of copper and samarium, a rare-earth element. Samarium is known for its unique magnetic, optical, and electronic properties, making it valuable in various scientific and industrial applications. The combination of copper and samarium can result in materials with enhanced properties suitable for advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper;samarium compounds can be synthesized using various methods, including the solution combustion technique and the ceramic method. In the solution combustion technique, copper and samarium precursors are mixed and ignited to produce the desired compound. This method is known for its simplicity and efficiency . The ceramic method involves heating copper and samarium oxides at high temperatures to form the compound .
Industrial Production Methods: Industrial production of this compound compounds often involves high-temperature solid-state reactions. These reactions are carried out in controlled environments to ensure the purity and quality of the final product. The use of advanced synthesis techniques, such as spray-drying and freeze-drying, can also be employed to produce high-purity this compound compounds .
Chemical Reactions Analysis
Types of Reactions: Copper;samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of samarium, which can exist in +2 and +3 states .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include halogens (e.g., chlorine, bromine) and hydrogen gas. These reactions typically occur under controlled conditions, such as elevated temperatures and inert atmospheres .
Major Products Formed: The major products formed from reactions involving this compound compounds include samarium halides (e.g., samarium(III) chloride) and samarium hydrides. These products are valuable in various scientific and industrial applications .
Scientific Research Applications
Copper;samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, samarium-based compounds are used in cancer treatments and as imaging agents . In industry, this compound compounds are employed in the production of high-performance magnets and electronic devices .
Mechanism of Action
The mechanism of action of copper;samarium compounds involves their interaction with molecular targets and pathways. For example, samarium-based compounds can target bone tissues in cancer treatments, where they concentrate in areas with high bone turnover and provide therapeutic effects . The electronic properties of samarium also play a crucial role in its catalytic activity, enabling efficient chemical transformations .
Comparison with Similar Compounds
Copper;samarium compounds can be compared with other rare-earth metal compounds, such as those containing europium, gadolinium, and terbium. While these compounds share similar properties, this compound compounds are unique due to their specific electronic and magnetic characteristics . For instance, samarium compounds exhibit higher magnetic coercivity compared to europium and gadolinium compounds, making them more suitable for certain applications .
List of Similar Compounds:- Europium compounds
- Gadolinium compounds
- Terbium compounds
- Ytterbium compounds
Conclusion
This compound compounds are valuable materials with diverse applications in chemistry, biology, medicine, and industry. Their unique properties, such as high magnetic coercivity and efficient catalytic activity, make them suitable for advanced technological applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their utilization in various fields.
Properties
CAS No. |
39445-35-7 |
|---|---|
Molecular Formula |
Cu7Sm |
Molecular Weight |
595.2 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/7Cu.Sm |
InChI Key |
VOFCJDHLWPGGQD-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















